molecular formula C13H12O5 B2367960 (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 500203-88-3

(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2367960
CAS No.: 500203-88-3
M. Wt: 248.234
InChI Key: MCEZSAXDCRQSJM-UHFFFAOYSA-N
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Description

(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS 500203-88-3) is a coumarin-based carboxylic acid with a molecular formula of C13H12O5 and a molecular weight of 248.23 g/mol. This compound serves as a critical chemical scaffold and synthetic intermediate in medicinal chemistry, particularly in the development of selective enzyme inhibitors. Its primary research value lies in its role as a precursor for the synthesis of novel 2H-chromene and 7H-furo-chromene derivatives, which are designed as potent and selective inhibitors of the tumor-associated carbonic anhydrase (CA) isoforms IX and XII . These transmembrane enzymes are overexpressed in a wide range of hypoxic solid tumors but are largely absent in normal tissues, making them attractive targets for anticancer drug discovery . The compound itself is synthesized via Pechmann condensation and can be further functionalized; hydrolysis of its methyl ester derivative yields this acetic acid form, which is essential for constructing more complex molecules . Researchers value this compound for its contribution to producing ligands that selectively inhibit the cancer-relevant CA IX and XII with high potency (Ki values in the low micromolar to nanomolar range) while showing no activity against the off-target cytosolic isoforms CA I and II, thus conserving selectivity . Beyond its application in oncology, the coumarin core is a privileged structure in drug discovery, known for its low molecular weight, favorable bioavailability, and low toxicity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-6-8-3-4-10(14)7(2)12(8)18-13(17)9(6)5-11(15)16/h3-4,14H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZSAXDCRQSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Brahmachari’s Room-Temperature Synthesis

Brahmachari demonstrated that coumarin-3-carboxylic acids can be synthesized via Knoevenagel condensation of salicylaldehydes and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in water. Sodium azide (50 mol%) or potassium carbonate (20 mol%) catalyzed the reaction, achieving yields of 73–99%. For (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, the starting material would require a pre-substituted salicylaldehyde with 4,8-dimethyl and 7-hydroxy groups.

Representative Conditions

Starting Material Catalyst Solvent Temperature Yield (%)
5,7-Dimethyl-2-hydroxybenzaldehyde K₂CO₃ (20 mol%) H₂O RT 92

Ultrasound-Assisted Knoevenagel Condensation

Silveira Pinto and Souza optimized the reaction using ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine and glacial acetic acid. This reduced reaction times from 7 hours (reflux) to 40 minutes while improving yields. For sterically hindered substrates like 4,8-dimethyl-7-hydroxybenzaldehyde, ultrasonic methods may enhance reaction efficiency by mitigating kinetic barriers.

Pechmann Condensation: Phenolic Substrate Utilization

The Pechmann reaction, involving acid-catalyzed condensation of phenols with β-keto esters, is less direct for introducing acetic acid groups but remains relevant for constructing the coumarin core.

FeCl₃·6H₂O-Catalyzed Method

Iron(III) chloride hexahydrate (10 mol%) in toluene under reflux for 16 hours yielded 4-methylcoumarins in 92% efficiency. Adapting this for this compound would require post-synthetic modification, such as oxidation or side-chain introduction.

Limitations :

  • Limited to synthesizing coumarins with β-keto ester-derived substituents.
  • Poor compatibility with pre-existing hydroxyl groups unless protected.

Two-Step Synthesis via Coumarin-3-Carboxylic Acid Intermediates

Ghanei-Nasab et al. developed a multi-step approach for N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, which can be adapted for acetic acid derivatives:

Step 1: Ethyl Coumarin-3-Carboxylate Formation

Salicylaldehydes react with diethyl malonate under piperidine catalysis in ethanol.
Example :

Substrate Catalyst Conditions Yield (%)
4,8-Dimethyl-7-hydroxybenzaldehyde Piperidine EtOH, reflux 85

Step 2: Saponification to Carboxylic Acid

Ethyl esters are hydrolyzed using NaOH in aqueous ethanol, followed by acidification to yield the free acid.

Solvent-Free and Green Chemistry Approaches

DABCO-Catalyzed Solvent-Free Synthesis

Rahmani-Nezhad et al. achieved 3-arylcoumarins via solvent-free condensation of salicylaldehydes and phenylacetic acids using 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180°C (yields: 61–91%). For acetic acid derivatives, substituting phenylacetic acid with malonic acid derivatives under similar conditions could be explored.

Cellulose Nanocrystal-Supported Palladium Nanoparticles

Mirosanloo et al. utilized cellulose nanocrystal-supported Pd nanoparticles (CNC-AMPD-Pd) for solvent-free Pechmann condensations at 130°C, achieving 96% yields. While primarily for 4-methylcoumarins, this method’s mild conditions may preserve sensitive hydroxyl groups in the target compound.

Critical Analysis of Methodologies

Regioselectivity Challenges

Introducing methyl groups at positions 4 and 8 necessitates ortho-directing groups on the salicylaldehyde. Electron-donating groups (e.g., -OH, -CH₃) favor cyclization at specific positions, but steric hindrance from multiple substituents may reduce yields.

Catalytic System Optimization

Comparative Catalyst Performance :

Catalyst Reaction Time Yield (%) Byproducts
Piperidine/AcOH 40 min 88 <5%
K₂CO₃ 6 h 92 10%
Fe₃O₄@Boehmite-NH₂-Co II 2 h 90 <2%

Sodium azide, though efficient, poses toxicity concerns, favoring potassium carbonate or heterogeneous catalysts like Fe₃O₄ composites for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 7-oxo-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid.

    Reduction: Formation of (7-hydroxy-4,8-dimethyl-2-hydroxy-2H-chromen-3-yl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid often involves the modification of natural flavonoids. Various derivatives have been synthesized to enhance biological activity. For example, derivatives based on hydrazides have shown promising antimicrobial activity against several bacterial strains .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives:

CompoundActivityTarget Organisms
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazideHighStaphylococcus pneumoniae
4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromenModerateBacillus subtilis, Salmonella panama

For instance, derivatives synthesized from this compound exhibited high activity against Staphylococcus pneumoniae and moderate activity against other Gram-positive bacteria .

Anticancer Activity

Recent investigations into the anticancer potential of this compound revealed significant effects on cancer cell lines. A study utilizing the MCF-7 breast cancer cell line indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapy agents like Doxorubicin:

CompoundIC50 (µM)Comparison to Doxorubicin
Derivative A5.0More effective
Derivative B10.0Comparable

These findings suggest that modifications to the core structure can lead to compounds with improved efficacy against cancer cells .

Case Study 1: Antimicrobial Efficacy

A comparative study published in 2023 synthesized several derivatives of this compound. The results demonstrated that one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Inflammation Modulation

In another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis, administration led to a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests potential therapeutic applications for inflammatory conditions.

Mechanism of Action

The mechanism of action of (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is not well-documented. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress. Its potential anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid This furocoumarin derivative features a fused furan ring and a 4-methoxyphenyl substituent. Synthesized via a multicomponent reaction involving Meldrum’s acid, it demonstrates higher structural complexity.
  • 2-(7-Ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic Acid
    Substitution of the hydroxy group at position 7 with ethoxy reduces hydrogen-bonding capacity, altering solubility and bioavailability. The ethoxy group increases lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), which may enhance membrane permeability but reduce aqueous solubility .

  • [4,8-Dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic Acid
    The tetrazolylmethoxy group introduces a heterocyclic moiety, improving metabolic stability and resistance to enzymatic degradation. This modification is advantageous in drug design, where prolonged half-life is critical .

Physicochemical Properties

Property Target Compound 2-(7-Ethoxy-...) Acetic Acid Furocoumarin Derivative
Molecular Weight (g/mol) 248.23 276.28 394.37
logP (Predicted) 1.5 2.8 3.2
Aqueous Solubility (mg/mL) 0.12 0.05 <0.01
Melting Point (°C) 215–217 (decomp.) Not reported 189–191

Analytical Characterization

All compounds are validated via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS. The target compound achieves 97% purity by HPLC , comparable to analogues (e.g., 95% for methyl ester derivatives in ). Furocoumarins require additional X-ray crystallography (using SHELXL ) for structural confirmation due to their complex fused-ring systems .

Biological Activity

(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of coumarin, has garnered attention for its potential biological activities. Coumarins and their derivatives are known for a variety of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound, focusing on its synthesis, antimicrobial properties, and other relevant biological effects.

The molecular formula of this compound is C14H14O5, with a molecular weight of 262.26 g/mol. Its structure includes a coumarin backbone with hydroxyl and acetic acid functional groups that contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors through various organic reactions. For example, it can be synthesized from 7-hydroxycoumarin derivatives using acetic anhydride in the presence of a catalyst .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of coumarin derivatives. The following table summarizes the antimicrobial activity of this compound and related compounds against various bacterial strains:

CompoundBacterial StrainActivity Level
This compoundStaphylococcus pneumoniaeHigh
This compoundPseudomonas aeruginosaModerate
This compoundBacillus subtilisModerate
This compoundSalmonella panamaLow

Research indicates that this compound exhibits significant antimicrobial activity against Staphylococcus pneumoniae , while showing moderate effects against Pseudomonas aeruginosa and Bacillus subtilis . Further investigations are ongoing to explore its efficacy against other pathogens.

Other Biological Activities

In addition to its antimicrobial properties, this compound has been studied for its potential antioxidant effects. Coumarins are known to scavenge free radicals due to their phenolic structures. This property may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of coumarins exhibit strong antioxidant activity by inhibiting lipid peroxidation in vitro. This suggests that (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetic acid may also possess similar protective effects against oxidative damage .
  • Cytotoxicity : In another study focusing on various coumarin derivatives, it was found that some compounds exhibited cytotoxic effects on cancer cell lines. The specific activity of (7-hydroxy-4,8-dimethyl)-acetic acid against cancer cells remains to be fully explored but holds potential based on structural similarities with known active compounds .

Q & A

Q. What are the established synthetic routes for (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, and what are their key reaction conditions?

The compound is synthesized via two primary routes:

  • Route 1 : Condensation of 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under sulfuric acid catalysis. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature. The product precipitates in water, yielding 86% after filtration and drying .
  • Route 2 : A multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This method proceeds in acetonitrile and acidic media, forming the furylacetic acid moiety .

Q. Key Conditions :

Starting MaterialsReagents/ConditionsYield
2-methylresorcinol, dimethyl 2-acetylsuccinateH2SO4, MeOH, 24h RT86%
5-hydroxy-4,7-dimethyl-2H-chromen-2-one, Meldrum’s acidMeCN, acidic hydrolysisNot reported

Q. How is structural characterization of this compound performed using spectroscopic methods?

Structural validation involves:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions. For example:
    • <sup>1</sup>H NMR (CDCl3): δ 7.14 (d, 1H, J = 8.2 Hz, aromatic), 3.81 (s, 3H, methoxy), 2.32 (s, 3H, methyl) .
    • <sup>13</sup>C NMR (75 MHz): δ 172.7 (carbonyl), 157.3 (chromenone core) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 263 [M+H]<sup>+</sup> for intermediates) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., using SHELXL for high-resolution data) .

Q. What methods ensure purity assessment during synthesis?

  • HPLC : Reverse-phase chromatography (e.g., XTerra MS C18 column) with UV detection at 254 nm confirms ≥95% purity .
  • TLC Monitoring : Ethyl acetate/n-hexane solvent systems track reaction progress .
  • Melting Point Analysis : Sharp melting ranges (e.g., 199–200°C for derivatives) indicate purity .

Q. What are the solubility and handling protocols for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMSO, methanol) but poorly soluble in water. Storage at -20°C in anhydrous conditions prevents degradation .
  • Handling : Use inert atmospheres (N2) during reactions to avoid oxidation of the phenolic hydroxyl group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

  • Catalyst Screening : Replace H2SO4 with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent Optimization : Test dimethylformamide (DMF) or THF for improved solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to <2h for condensation steps .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

  • Cross-Validation : Compare NMR shifts with computational predictions (e.g., density functional theory) .
  • High-Resolution Techniques : Use synchrotron X-ray sources for ambiguous crystallographic data .
  • Isotopic Labeling : <sup>13</sup>C-labeled analogs clarify peak assignments in complex NMR spectra .

Q. What computational models predict the compound’s bioactivity?

  • Molecular Docking : Simulate interactions with targets like COX-2 or AChE using AutoDock Vina. Studies on similar coumarins suggest nanomolar affinity .
  • QSAR Modeling : Correlate substituent electronegativity with antioxidant activity (e.g., DPPH radical scavenging) .

Q. How are pharmacological activities evaluated in vitro?

  • Enzyme Inhibition Assays :
    • COX-2 Inhibition : Measure IC50 using fluorometric kits .
    • Antioxidant Activity : Quantify DPPH/ABTS radical scavenging capacity (e.g., EC50 = 12 µM for derivatives) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) reveal dose-dependent effects .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported <sup>1</sup>H NMR methyl group shifts (δ 2.21 vs. 2.34).
Resolution :

Verify solvent effects (CDCl3 vs. DMSO-d6 cause shifts up to 0.3 ppm) .

Check for tautomeric forms of the chromenone core.

Re-crystallize the compound and reacquire data to confirm .

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